molecular formula C7H7FN2O2 B7980232 Methyl 4-amino-5-fluoronicotinate

Methyl 4-amino-5-fluoronicotinate

Cat. No.: B7980232
M. Wt: 170.14 g/mol
InChI Key: MRNNKEIHDABMRC-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-fluoronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at position 4, a fluorine atom at position 5, and a methyl ester at position 2 (Figure 1).

The fluorine atom at position 5 stabilizes the pyridine ring through inductive effects, while the amino group enables participation in condensation or acylation reactions. These features make this compound a versatile building block for designing pharmaceuticals, particularly kinase inhibitors or antiviral agents .

Properties

IUPAC Name

methyl 4-amino-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNNKEIHDABMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-fluoronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-fluoro-3-nitrobenzoate. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates and fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Properties
This compound C₇H₇FN₂O₂ 170.14* 4-NH₂, 5-F, 2-COOCH₃ High polarity, moderate solubility
Ethyl 4-amino-5-fluoronicotinate C₈H₉FN₂O₂ 184.17 4-NH₂, 5-F, 2-COOCH₂CH₃ Increased lipophilicity vs. methyl ester
Methyl 4-amino-6-chloro-5-fluoronicotinate C₇H₆ClFN₂O₂ 204.59 4-NH₂, 5-F, 6-Cl, 2-COOCH₃ Enhanced reactivity due to Cl substituent
Methyl 2-fluoro-4-(trifluoromethyl)nicotinate C₈H₅F₄NO₂ 235.13 2-F, 4-CF₃, 3-COOCH₃ High electron-withdrawing effects
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic acid C₈H₃F₆NO₂ 283.11 4-CHF₂, 5-CF₃, 6-F, 3-COOH Acidic, low solubility in non-polar solvents

*Calculated based on analogous compounds.

Key Observations:

  • Halogen Substituents: The addition of chlorine at position 6 in Methyl 4-amino-6-chloro-5-fluoronicotinate increases molecular weight and reactivity, as chlorine can act as a leaving group in substitution reactions .
  • Electron-Withdrawing Groups : Compounds like Methyl 2-fluoro-4-(trifluoromethyl)nicotinate demonstrate enhanced electronic effects, which may stabilize transition states in nucleophilic aromatic substitution .

Biological Activity

Methyl 4-amino-5-fluoronicotinate (CAS No. 1806682-19-8) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound, characterized by the presence of an amino group and a fluorine atom on the pyridine ring, is believed to interact with various biological targets, making it a candidate for therapeutic use. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C_7H_8FN_2O_2
  • Molecular Weight : Approximately 156.11 g/mol
  • Structure : The compound features a methyl ester group attached to the nitrogen atom of the amino group, enhancing its solubility and bioavailability.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Interaction : The compound has shown potential in modulating enzyme activity, which may affect metabolic pathways and cellular signaling.
  • Anti-inflammatory Properties : Initial studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Antimicrobial Activity : There is emerging evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, a study reported that this compound significantly reduced the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. A notable study involved administering the compound to mice with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
4-Amino-2,6-dichloro-5-fluoronicotinic Acid1211535-54-40.88
Ethyl 4-amino-5-fluoronicotinate1806511-07-80.90
2-Amino-5-fluoronicotinic acid11915403-60.92

This table highlights that while this compound shares structural similarities with other compounds, its unique combination of functional groups may enhance its biological activity .

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